molecular formula C10H16N2O2 B12576550 N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide CAS No. 600638-73-1

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

Katalognummer: B12576550
CAS-Nummer: 600638-73-1
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: WXPABCCQNPEYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide is an organic compound with a complex structure that includes an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Ethyl-2-methylpropanamide: Lacks the oxazole ring, resulting in different chemical properties.

    N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide: Similar structure but with different alkyl groups.

Uniqueness

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

600638-73-1

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

N-ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C10H16N2O2/c1-5-12(10(13)7(2)3)9-6-11-14-8(9)4/h6-7H,5H2,1-4H3

InChI-Schlüssel

WXPABCCQNPEYMJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=C(ON=C1)C)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.